1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a thiophene ring attached to the pyrazole core via a methyl group. The compound’s unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a thiophene-containing reagent, such as thiophen-2-ylmethyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
- 1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- 1,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
These compounds share structural similarities but differ in the nature of the substituents attached to the pyrazole core. The unique properties of this compound, such as its specific substitution pattern, contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1,4-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI Key |
MPPJQJZXSAKMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CS2)C |
Origin of Product |
United States |
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